molecular formula C21H18N4O2S B14934418 3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B14934418
M. Wt: 390.5 g/mol
InChI Key: RSVHSFJSNZSMLZ-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acetic anhydride, pyridine, and thionyl chloride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The indole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide: A similar compound with a butanamide group instead of propanamide.

    3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pentanamide: Another analog with a pentanamide group.

Uniqueness

The uniqueness of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-5-3-2-4-16(17)19)11-8-20(27)24-21-23-18(13-28-21)15-6-9-22-10-7-15/h2-7,9-10,12-13H,8,11H2,1H3,(H,23,24,27)

InChI Key

RSVHSFJSNZSMLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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